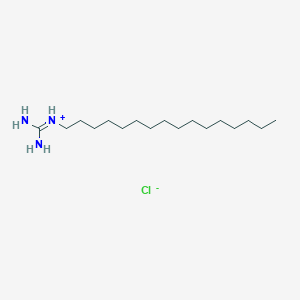
2,4,6-Trihydroxyisophthalaldehyde
Übersicht
Beschreibung
2,4,6-Trihydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O5. It is a derivative of isophthalaldehyde, characterized by the presence of three hydroxyl groups at the 2, 4, and 6 positions on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxyisophthalaldehyde can be synthesized through the oxidation of cis,trans-1,2,3,6-tetrahydrophthalic anhydride. The reaction conditions can be adjusted based on the desired yield and purity of the product . Another method involves the use of diformylphloroglucinol as a precursor, which undergoes specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trihydroxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4,6-Trihydroxyisophthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,4,6-Trihydroxyisophthalaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionalities allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol: A related compound with three hydroxyl groups but without the aldehyde functionalities.
Isophthalaldehyde: The parent compound without the hydroxyl groups.
Diformylphloroglucinol: A precursor used in the synthesis of 2,4,6-Trihydroxyisophthalaldehyde.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474990 | |
| Record name | 2,4-diformyl phloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-13-8 | |
| Record name | 2,4-diformyl phloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?
A1: this compound serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of this compound, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















